Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate
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Overview
Description
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate is an organic compound with the molecular formula C24H46O10. It is a diester of succinic acid and is known for its unique chemical structure, which includes multiple ether linkages. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate can be synthesized through the esterification of succinic acid with 2-(2-(2-butoxyethoxy)ethoxy)ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the esterification reaction, and the product is subsequently purified using industrial distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of succinic acid and 2-(2-(2-butoxyethoxy)ethoxy)ethanol.
Oxidation: The ether linkages can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Succinic acid and 2-(2-(2-butoxyethoxy)ethoxy)ethanol.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate involves its interaction with molecular targets through its ester and ether functional groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, allowing the compound to interact with various biological molecules. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Bis(2-(2-butoxyethoxy)ethyl) adipate: Similar structure but with adipic acid instead of succinic acid.
Bis(2-ethylhexyl) adipate: Another ester of adipic acid with different alcohol groups.
Dioctyl phthalate: A commonly used plasticizer with a different chemical structure.
Uniqueness
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate is unique due to its multiple ether linkages, which provide flexibility and compatibility with various polymers. This makes it particularly useful as a plasticizer in the production of flexible plastics .
Properties
CAS No. |
65520-45-8 |
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Molecular Formula |
C24H46O10 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C24H46O10/c1-3-5-9-27-11-13-29-15-17-31-19-21-33-23(25)7-8-24(26)34-22-20-32-18-16-30-14-12-28-10-6-4-2/h3-22H2,1-2H3 |
InChI Key |
POSOSGFICGBKPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCOCCCC |
Origin of Product |
United States |
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